

Unveiling the Photophysical Profile of Reactive Orange 35: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange 35*

Cat. No.: *B12383025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 (C.I. 263170) is a monoazo reactive dye widely utilized in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness.^[1] Beyond its traditional application, the inherent chromophoric and potential fluorescent properties of azo dyes like **Reactive Orange 35** are of increasing interest to researchers in fields such as materials science and drug development for applications including sensing, imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the key photophysical properties of **Reactive Orange 35** and details the experimental protocols required for their characterization. While specific quantitative data for **Reactive Orange 35** is not extensively available in the public domain, this guide outlines the methodologies to obtain this crucial information.

Core Photophysical Properties

The interaction of a dye molecule with light is defined by a set of key photophysical parameters. Understanding these properties is essential for predicting and tailoring the behavior of **Reactive Orange 35** in various applications.

Chemical and Physical Identity

A foundational understanding of the dye's basic characteristics is paramount before delving into its photophysical properties.

Property	Value	Reference
CI Name	Reactive Orange 35	[2] [3]
CI Number	263170	[2] [3]
CAS Number	12270-76-7 / 70210-13-8	
Molecular Formula	<chem>C27H19ClN9Na3O9S3</chem>	
Molecular Weight	814.12 g/mol	
Chemical Class	Single Azo	
Appearance	Red-light orange powder	
Solubility in Water (50°C)	300 g/L	

Spectroscopic and Photophysical Data (Illustrative)

The following table summarizes the critical photophysical parameters for a reactive dye. The values presented here are illustrative placeholders to demonstrate the ideal data presentation format. Experimental determination is necessary to populate this table for **Reactive Orange 35**.

Parameter	Symbol	Value (Illustrative)	Unit
Maximum Absorption Wavelength	λ_{abs}	490	nm
Molar Extinction Coefficient	ϵ	25,000	$M^{-1}cm^{-1}$
Maximum Emission Wavelength	λ_{em}	580	nm
Stokes Shift	$\Delta\nu$	90	nm
Fluorescence Quantum Yield	Φ_f	0.15	-
Fluorescence Lifetime	τ_f	2.5	ns

Experimental Protocols

Accurate determination of the photophysical properties of **Reactive Orange 35** requires standardized and well-defined experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λ_{abs}) and the molar extinction coefficient (ϵ), which is a measure of how strongly the dye absorbs light at that wavelength.

Methodology:

- Preparation of Stock Solution: A stock solution of **Reactive Orange 35** is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent (e.g., deionized water or an appropriate buffer) in a volumetric flask.
- Preparation of Standard Solutions: A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.
- Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to prepare the dye solutions).

- Spectral Acquisition: The absorption spectra of the standard solutions are recorded over a relevant wavelength range (e.g., 300-700 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{abs}) is identified from the spectra. A calibration curve of absorbance at λ_{abs} versus concentration is plotted. According to the Beer-Lambert law, the molar extinction coefficient (ϵ) is calculated from the slope of this linear plot.

Fluorescence Spectroscopy

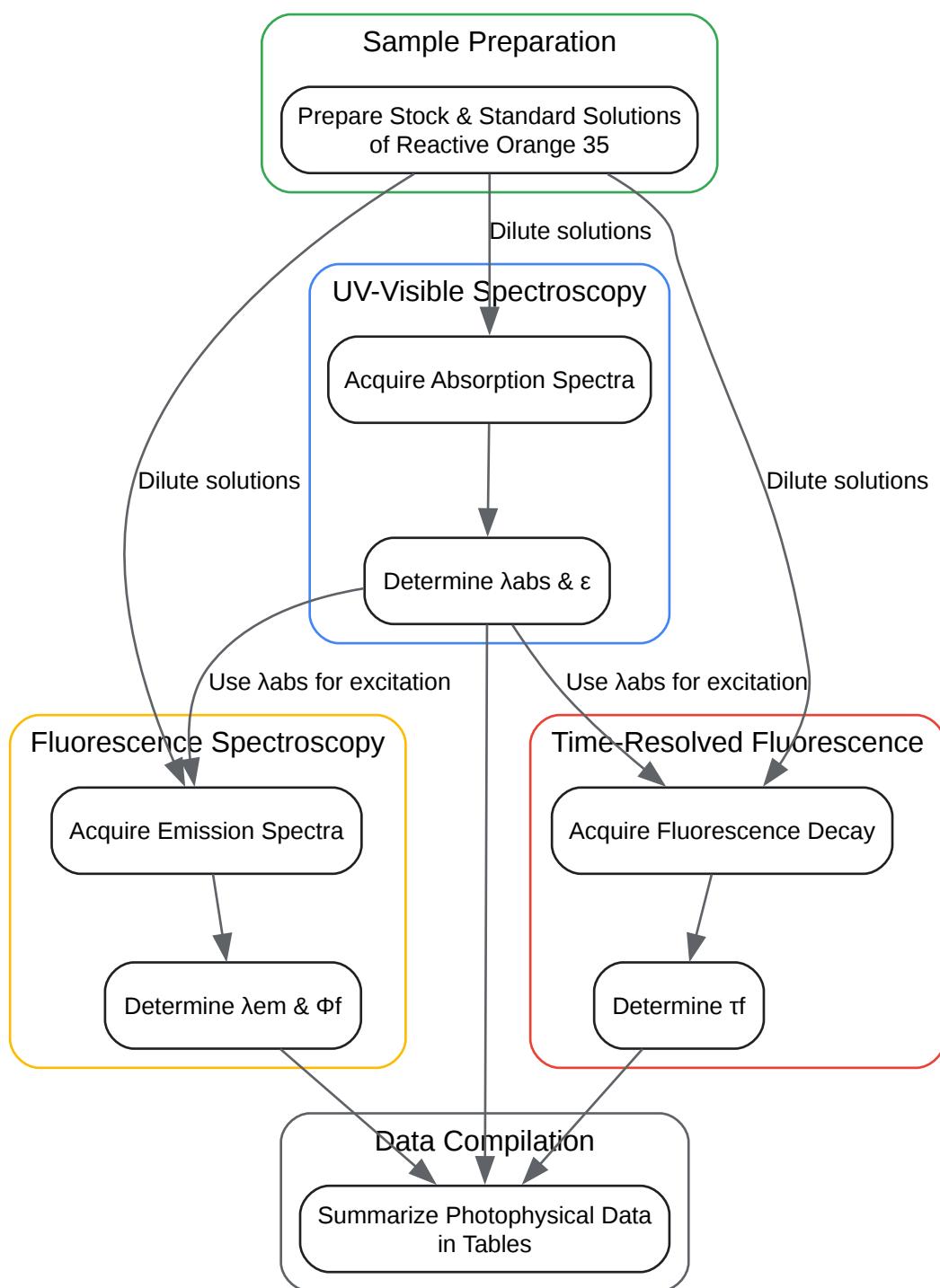
Fluorescence spectroscopy is employed to determine the maximum emission wavelength (λ_{em}) and the fluorescence quantum yield (Φ_f).

Methodology:

- Sample Preparation: A dilute solution of **Reactive Orange 35** with an absorbance of less than 0.1 at the excitation wavelength is prepared to avoid inner filter effects.
- Spectrofluorometer Setup: The excitation wavelength is set to the λ_{abs} determined from the UV-Vis spectrum. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
- Determination of λ_{em} : The wavelength at which the fluorescence intensity is highest is the maximum emission wavelength (λ_{em}).
- Quantum Yield Determination (Relative Method):
 - A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G) is chosen. The standard should absorb at a similar wavelength to the sample.
 - The absorption and fluorescence spectra of both the **Reactive Orange 35** solution and the standard solution are measured under identical experimental conditions.
 - The quantum yield of **Reactive Orange 35** ($\Phi_f,_{sample}$) is calculated using the following equation: $\Phi_f,_{sample} = \Phi_f,_{std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (\eta_{sample}^2 / \eta_{std}^2)$ where:
 - $\Phi_f,_{std}$ is the quantum yield of the standard.

- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy


This technique measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

- Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.
- Sample Preparation: A dilute solution of **Reactive Orange 35** is prepared as for fluorescence spectroscopy.
- Data Acquisition: The sample is excited with a pulsed light source (e.g., a laser diode) at the λ_{abs} , and the arrival times of the emitted photons are recorded.
- Data Analysis: The fluorescence decay curve is plotted and fitted to an exponential decay function. For a single exponential decay, the lifetime (τ_f) is the time at which the fluorescence intensity has decreased to $1/e$ of its initial value.

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a reactive dye like **Reactive Orange 35**.

[Click to download full resolution via product page](#)

Caption: Workflow for Photophysical Characterization.

Conclusion

While **Reactive Orange 35** is a well-established textile dye, a detailed public repository of its photophysical properties is lacking. This guide provides the necessary framework and experimental protocols for researchers to thoroughly characterize its absorption, emission, and fluorescence lifetime. The generation of this data will be invaluable for exploring the potential of **Reactive Orange 35** in novel applications beyond the textile industry, including the development of advanced materials and biomedical technologies. The provided workflow and data presentation structures offer a standardized approach to ensure the comparability and utility of future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Photochemistry and photophysics of azo dyes - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [Unveiling the Photophysical Profile of Reactive Orange 35: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383025#photophysical-properties-of-reactive-orange-35>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com